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Compound of Interest

Compound Name: 3,5-dibromo-2H-Pyran-2-one
CAS No.: 19978-41-7
Cat. No.: B019581
. J

The 2-pyrone (or a-pyrone) ring is a privileged heterocyclic scaffold that is a constituent of
numerous natural products and pharmacologically active compounds.[1] These six-membered
unsaturated lactones exhibit a remarkable breadth of biological activities, including
antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties.[2][3][4] Their unique
electronic structure, which combines features of a conjugated diene and an a,3-unsaturated
ester, imparts versatile reactivity, making them powerful building blocks in synthetic organic
chemistry.[1][5] Halogenated pyrones, in particular, serve as highly adaptable intermediates,
where the halogen atoms act as synthetic handles for diversification through cross-coupling
reactions. This guide focuses on 3,5-dibromo-2H-pyran-2-one, a key derivative whose
strategic placement of two bromine atoms opens extensive possibilities for the synthesis of
complex molecular architectures for research, drug discovery, and materials science.

Nomenclature and Structure Elucidation

According to IUPAC standards, the correct name for the compound is 3,5-dibromopyran-2-one.
[6] The common name, 3,5-dibromo-2H-pyran-2-one, is also widely used to explicitly denote
the position of the saturated carbon in the parent pyran ring system before the introduction of
the ketone.

e Molecular Formula: CsH2Br202[6]

e CAS Number: 19978-41-7[6]
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The structure consists of a six-membered pyran-2-one ring with bromine substituents at the C3
and C5 positions. The numbering of the ring begins at the heteroatom (oxygen) as position 1
and proceeds towards the carbonyl group, which is at position 2.

Figure 1. Chemical structure of 3,5-dibromo-2H-
pyran-2-one.

Physicochemical Properties

The key physical and computed properties of this compound are summarized below for quick

reference.
Property Value Source
Molecular Weight 253.88 g/mol [6]
Monoisotopic Mass 251.84215 Da [7]
IUPAC Name 3,5-dibromopyran-2-one [6]
SMILES C1=C(C(=0)OC=C1Br)Br [6]

MLXYPWZJEXLAIM-
InChlKey [6]
UHFFFAOYSA-N

XLogP3-AA (Predicted) 2.1 [7]
Hydrogen Bond Donors 0 [6]
Hydrogen Bond Acceptors 2 [6]
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Synthesis and Purification

The synthesis of 3,5-dibromo-2H-pyran-2-one can be achieved via a multi-step sequence
starting from the more accessible 5,6-dihydro-2H-pyran-2-one. The pathway involves
sequential bromination and elimination reactions. A well-documented procedure in Organic
Syntheses outlines the preparation of a key intermediate, 3,5-dibromo-5,6-dihydro-2H-pyran-2-
one, which serves as the direct precursor.[8]

Experimental Protocol: Synthesis of 3,5-dibromo-2H-
pyran-2-one

This protocol is adapted from established methods for pyrone bromination and
dehydrobromination.[8]

Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

e Charge a 1-L, three-necked, round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (0.103
mol) and 350 mL of methylene chloride.

e Slowly add a solution of bromine (0.105 mol) in 130 mL of methylene chloride over 4 hours.
Maintain the temperature with external cooling as the reaction is exothermic.

» After the addition is complete, stir the pale orange solution for 2 hours until the color fades.

e Cool the reaction mixture in an ice bath and add triethylamine (0.107 mol) via syringe over 2
minutes. This step induces elimination of HBr to form the C3-C4 double bond.

« Stir the colorless solution for 40 minutes. Transfer to a separatory funnel, wash twice with
150 mL of water, dry the organic phase over anhydrous sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-
pyran-2-one, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

 In a flame-dried, 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-
5,6-dihydro-2H-pyran-2-one (0.089 mol), N-bromosuccinimide (NBS, 0.093 mol), and
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benzoyl peroxide (3.3 mmol, radical initiator) in 450 mL of carbon tetrachloride.

o Reflux the mixture vigorously at 100°C for approximately 4.5 hours. The benzoyl peroxide
initiates allylic bromination at the C5 position.

o Cool the reaction mixture to room temperature. Collect the precipitate (succinimide) by
suction filtration.

o Concentrate the filtrate under reduced pressure to afford crude 3,5-dibromo-5,6-dihydro-2H-
pyran-2-one as an amber liquid, which is sufficiently pure for the final step.[8]

Step 3: Dehydrobromination to 3,5-dibromo-2H-pyran-2-one

e Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 0.08 mol) in a suitable
solvent such as diethyl ether or methylene chloride (300 mL).

e Cool the solution in an ice bath and add a hindered, non-nucleophilic base like triethylamine
(1.2 equivalents, ~0.1 mol) or DBU (1,8-Diazabicyclo[5.4.0Jundec-7-ene) dropwise.

» The base will abstract a proton from C6, leading to the elimination of HBr and the formation
of the C5-C6 double bond, resulting in the aromatic 2-pyrone ring.

» Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the
consumption of the starting material.

» Upon completion, wash the reaction mixture with water, 1M HCI, and brine. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

 Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl
acetate gradient) or recrystallization to yield pure 3,5-dibromo-2H-pyran-2-one.

1.Br2 NBS, BPO
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2H-pyran-2-one 2H-pyran-2-one
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Diagram 1. Synthetic workflow for 3,5-dibromo-2H-pyran-2-one.
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Spectroscopic Characterization

Verifying the structure and purity of the final compound is critical. The expected spectroscopic

data are as follows:

e IH NMR (Proton NMR): The molecule has two protons attached to the pyrone ring. The

proton at C4 (H4) and the proton at C6 (H6) will appear as distinct signals. Due to the
electron-withdrawing effects of the adjacent bromine and carbonyl group, H4 will be
downfield. H6, adjacent to the ring oxygen, will also be downfield. They should appear as
doublets due to mutual coupling (4J coupling, typically small, ~1-3 Hz).

o Expected shifts (in CDCls): & 7.5-8.0 ppm (d, 1H, H4), d 7.8-8.2 ppm (d, 1H, H6).

13C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbonyl carbon
(C2) will be the most downfield signal. The carbons bearing bromine atoms (C3 and C5) will
be significantly shifted compared to an unsubstituted pyrone.

o Expected shifts (in CDClIs): d 155-160 ppm (C2, carbonyl), signals for C3, C4, C5, and C6
would appear in the & 100-150 ppm range.

FT-IR (Infrared Spectroscopy): The most prominent peak will be the stretching vibration of
the a,B-unsaturated lactone carbonyl group.

o Expected peaks: ~1720-1740 cm~1 (C=0 stretch), ~1550-1650 cm~1 (C=C stretches).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two bromine atoms (*°Br and 8!Br). The molecular ion peak (M*) will
appear as a triplet with relative intensities of approximately 1:2:1 for [M]*, [M+2]*, and
[M+4]*.

o Expected m/z: ~252, 254, 256.[7]

Reactivity and Chemical Transformations

3,5-dibromo-2H-pyran-2-one is a versatile synthon due to its multiple reactive sites.

A. Palladium-Catalyzed Cross-Coupling Reactions
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The C-Br bonds at positions 3 and 5 are prime sites for palladium-catalyzed cross-coupling
reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the
introduction of a wide variety of substituents (alkyl, aryl, alkynyl groups), enabling rapid library
synthesis. Research has shown that 3,5-dibromo-2-pyrone can undergo facile and
regioselective Sonogashira coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones.
[9] This regioselectivity is often dictated by the electronic environment of the two bromine
atoms, allowing for sequential, controlled functionalization.

B. Diels-Alder Reactions

2-Pyrones can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[10] While they are
generally considered electron-deficient and thus reluctant dienes, the reaction provides a
powerful route to complex bicyclic structures.[10][11] Reaction with a dienophile (e.g., an
alkyne) initially forms a bicyclic adduct, which readily undergoes a retro-Diels-Alder reaction by
extruding carbon dioxide to yield a substituted benzene ring.[11] This sequence is a valuable
method for constructing highly substituted aromatic compounds.

f Key Reactive Sites h
Pd-Catalyzed | Pd-Catalyzed [4+2] Cycloaddition
Cross-Coupling |Cross-Coupling (Diels-Alder)
. J
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Diagram 2. Primary reactive sites of 3,5-dibromo-2H-pyran-2-one.

Applications in Research and Drug Development

The synthetic utility of 3,5-dibromo-2H-pyran-2-one makes it a valuable starting material for
creating diverse molecular libraries for screening.
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o Scaffold for Medicinal Chemistry: The 2-pyrone nucleus is a core component of many
biologically active compounds.[4] Derivatives have shown potential as anticancer,
antimicrobial, and anti-inflammatory agents.[3][12][13] Specifically, brominated pyran-2-ones
have been investigated for their ability to induce apoptosis in cancer cells.[14] This
compound provides a direct route to novel analogues for structure-activity relationship (SAR)
studies.

 Intermediate for Complex Molecule Synthesis: Its ability to be selectively functionalized at
two positions, coupled with the reactivity of the pyrone ring itself, makes it an ideal
intermediate for the total synthesis of natural products and other complex organic molecules.

 Building Block for Functional Materials: The extended 11-system of the pyrone ring and the
potential to introduce various conjugated substituents via cross-coupling make its derivatives
candidates for investigation in materials science, particularly for applications requiring
specific photophysical properties.[2]

Conclusion

3,5-dibromo-2H-pyran-2-one is more than a simple halogenated heterocycle; it is a
synthetically powerful and versatile platform for chemical innovation. Its well-defined reactive
sites allow for controlled and selective functionalization through modern synthetic
methodologies like palladium-catalyzed cross-coupling and Diels-Alder reactions. For
researchers in medicinal chemistry, drug discovery, and materials science, this compound
represents a strategic starting point for the development of novel, high-value molecules with
tailored biological or physical properties. The robust synthetic routes to its preparation and its
predictable reactivity ensure its continued importance as a key building block in the scientific
community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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